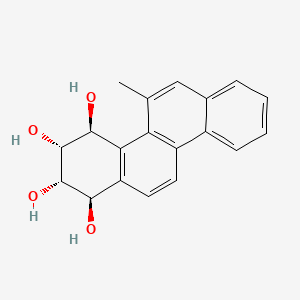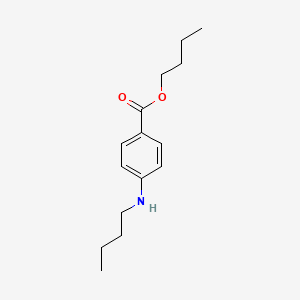
3-Isothiocyanatobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isothiocyanatobenzamide is a chemically synthesized compound belonging to the class of isothiocyanate compounds. It has the molecular formula C8H6N2OS and a molecular weight of 178.2 g/mol. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzamide structure, making it a unique and versatile molecule in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatobenzamide typically involves the reaction of primary amines with carbon disulfide (CS2) and triethylamine (TEA) to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs high-yielding and mild reaction conditions. Electrochemical methods and photocatalyzed reactions are also used to produce isothiocyanates efficiently without toxic reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isothiocyanatobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thioureas.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, alcohols, or thiols under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas and other substituted derivatives.
Applications De Recherche Scientifique
3-Isothiocyanatobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing isothiocyanate groups into molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Isothiocyanatobenzamide involves its interaction with various molecular targets and pathways. Isothiocyanates are known to exert their effects by modifying proteins and enzymes through the formation of thiourea derivatives. This modification can inhibit the activity of certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
- Phenyl isothiocyanate (PITC)
- Benzyl isothiocyanate (BITC)
- Allyl isothiocyanate (AITC)
- Phenyl ethyl isothiocyanate (PEITC)
- Sulforaphane (SFN)
Comparison: 3-Isothiocyanatobenzamide is unique due to its benzamide structure combined with the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity compared to other isothiocyanates. For example, while sulforaphane (SFN) is well-known for its anticancer properties, this compound’s benzamide moiety may offer additional interactions with biological targets, potentially enhancing its therapeutic effects .
Propriétés
Formule moléculaire |
C8H6N2OS |
|---|---|
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
3-isothiocyanatobenzamide |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)6-2-1-3-7(4-6)10-5-12/h1-4H,(H2,9,11) |
Clé InChI |
WEQNVUZRJACTQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N=C=S)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



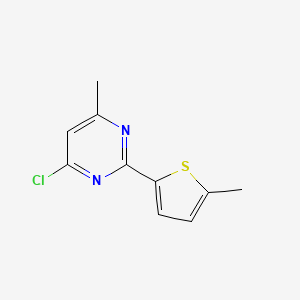
![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
![(12aS)-12a,13-Dihydro-9-hydroxy-8-methoxy-6H-indolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B13445182.png)

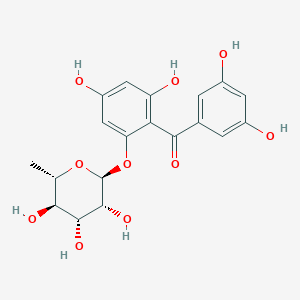
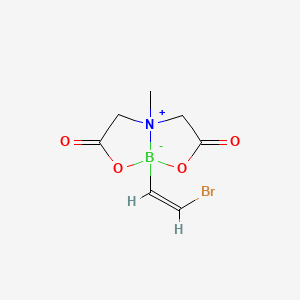
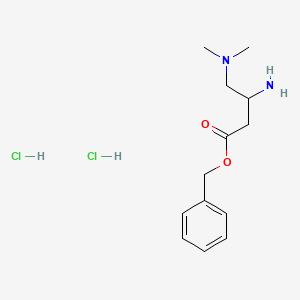
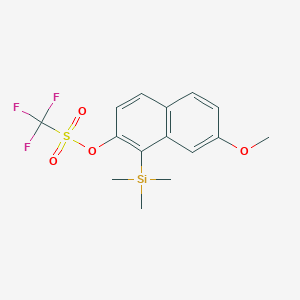
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)

